3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea
Description
3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea is a urea derivative featuring a pyrimidine core substituted with a cyclopropyl group and a methylene bridge linking to the urea moiety. The aryl component is a 2-methoxyphenyl group, which introduces electronic and steric effects critical to its molecular interactions. Urea derivatives are known for their hydrogen-bonding capabilities, making them relevant in drug design and crystal engineering .
Properties
IUPAC Name |
1-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-15-5-3-2-4-13(15)20-16(21)17-9-12-8-14(11-6-7-11)19-10-18-12/h2-5,8,10-11H,6-7,9H2,1H3,(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRCQINVMJOSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a cyclopropylpyrimidine moiety and a methoxyphenyl group, which contribute to its unique chemical properties. The IUPAC name highlights its complex structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₁₉N₃O₂
- Molecular Weight : 293.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Studies indicate that it may act as an inhibitor of specific kinases involved in DNA damage response pathways, such as ATR (Ataxia Telangiectasia and Rad3-related protein) and ATM (Ataxia Telangiectasia Mutated) kinases. By inhibiting these kinases, the compound can potentially disrupt cancer cell proliferation and enhance the efficacy of chemotherapeutic agents.
Biological Activity Overview
The compound has shown promise in several areas:
- Antitumor Activity : It exhibits anti-proliferative effects on various cancer cell lines, including prostate cancer cells (PC3). In vitro studies have demonstrated its ability to inhibit cell growth and induce apoptosis in these cells.
- DNA Damage Response Inhibition : The compound's role as a DNA damage signaling inhibitor suggests it could be effective in sensitizing cancer cells to radiation and chemotherapy by blocking repair mechanisms.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antitumor | Inhibits proliferation in cancer cell lines (e.g., PC3) |
| DNA Repair Inhibition | Inhibits ATR and ATM kinases, disrupting DNA repair processes |
| Apoptosis Induction | Promotes programmed cell death in cancerous cells |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl or methoxy groups can significantly affect potency and selectivity. For instance, varying the substituents on the pyrimidine ring has been linked to changes in kinase inhibition efficacy.
Case Studies
- In Vitro Studies : Research conducted on PC3 cells showed that treatment with this compound resulted in a significant reduction in cell viability, with IC₅₀ values indicating potent anti-proliferative effects.
- Combination Therapy : In studies exploring combination therapies, this compound enhanced the effects of established chemotherapeutics like cisplatin, suggesting a synergistic potential that could be exploited for improved cancer treatment strategies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
- Urea backbone: Provides two NH hydrogen-bond donors and one carbonyl oxygen acceptor.
- Pyrimidine ring : Contains nitrogen acceptors, enhancing π-π stacking and dipole interactions.
- Cyclopropyl substituent : Introduces ring strain and metabolic stability compared to bulkier alkyl/aryl groups.
- 2-Methoxyphenyl group : The methoxy substituent influences electronic effects (e.g., electron donation) and steric hindrance.
Comparison with Structural Analogs
The following table contrasts the compound with related derivatives (inferred from and general urea chemistry):
| Compound Name | Core Structure | Substituents | H-Bond Donors/Acceptors | Notable Properties |
|---|---|---|---|---|
| 3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea | Urea + pyrimidine | Cyclopropyl, 2-methoxyphenyl | 2 donors, 3 acceptors | High metabolic stability, strong π-π interactions |
| 1-(2-methoxycarbonylethyl)-4-(phenylpropionylamino)-piperidine-4-carboxylic acid methyl ester | Piperidine + ester | Methoxycarbonyl, phenylpropionyl | 1 donor, 4 acceptors | Enhanced solubility, ester hydrolysis liability |
| (±)-3-methoxy-N-methylmorphinan | Morphinan | Methoxy, methyl | 1 donor, 2 acceptors | Opioid activity, rigid fused-ring system |
Key Differences:
- Substituent Effects : The cyclopropyl group in the target compound likely reduces metabolic degradation compared to the ester-containing analog, which may undergo hydrolysis .
- Hydrogen-Bonding Capacity: The urea moiety offers two donors, enabling stronger intermolecular interactions than morphinan derivatives with fewer donors .
- Aromatic Interactions: The pyrimidine ring and 2-methoxyphenyl group enhance π-stacking versus non-aromatic cores like piperidine.
Research Findings and Methodological Insights
Crystallographic Analysis
For example, cyclopropyl-containing structures often exhibit distorted bond angles, requiring precise refinement to resolve strain effects.
Hydrogen-Bonding Patterns
Graph set analysis (Etter’s method) predicts that the urea group forms dimeric motifs (e.g., $ R_2^2(8) $), while the pyrimidine nitrogen may participate in chain motifs ($ C(4) $) . In contrast, morphinan derivatives typically lack such extensive networks due to fewer donors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
